Benzyl beta-D-Arabinopyranoside
CAS No.: 5329-50-0
Cat. No.: VC0016813
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5329-50-0 |
|---|---|
| Molecular Formula | C12H16O5 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 2-phenylmethoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 |
| Standard InChI Key | XUGMDBJXWCFLRQ-UHFFFAOYSA-N |
| SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Benzyl beta-D-Arabinopyranoside possesses a distinct molecular structure characterized by a D-arabinopyranose ring connected to a benzyl group through a beta-glycosidic bond. The systematic IUPAC name for this compound is (2R,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol, which reflects its specific stereochemical arrangement .
The molecular formula is C₁₂H₁₆O₅, with a calculated molecular weight of 240.25 g/mol . The structure contains five oxygen atoms: one in the pyranose ring, one in the glycosidic linkage, and three as hydroxyl groups at positions 3, 4, and a unique 5-triol configuration .
The compound features specific stereochemistry represented in its chemical structure, with the beta configuration at the anomeric carbon creating a distinct spatial arrangement that influences its chemical behavior and reactivity patterns.
Physical and Chemical Properties
Benzyl beta-D-Arabinopyranoside exists as a solid at room temperature. While specific melting point data isn't provided in the search results, typical glycosides of this nature often exhibit crystalline properties. The compound contains multiple hydroxyl groups that contribute to its solubility profile, making it soluble in polar solvents but less soluble in non-polar organic solvents.
The chemical reactivity of Benzyl beta-D-Arabinopyranoside is largely determined by the hydroxyl groups at the 2, 3, and 4 positions of the arabinopyranose ring. These hydroxyl groups can undergo various chemical transformations, including acylation, benzoylation, and other modifications, making the compound valuable in synthetic carbohydrate chemistry .
Structural Representation
The compound's structure can be represented through various notations:
Table 1: Structural Representations of Benzyl beta-D-Arabinopyranoside
| Representation Type | Value or Notation |
|---|---|
| SMILES | C1C@HO |
| InChI | InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m1/s1 |
| InChIKey | XUGMDBJXWCFLRQ-WISYIIOYSA-N |
| IUPAC Condensed | D-Ara(b)-O-Bn |
These structural representations provide standardized ways to communicate the compound's molecular structure in chemical databases and literature .
Nomenclature and Identifiers
Names and Synonyms
Benzyl beta-D-Arabinopyranoside is known by several names and synonyms in scientific literature and chemical databases:
Table 2: Names and Synonyms of Benzyl beta-D-Arabinopyranoside
| Name/Synonym | Type |
|---|---|
| Benzyl beta-D-Arabinopyranoside | Primary name |
| Benzyl b-D-arabinopyranoside | Common synonym |
| (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol | Systematic name |
| (2R,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol | IUPAC name |
| β-D-Arabinopyranoside, phenylmethyl | Alternative name |
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 5329-50-0 |
| PubChem CID | 11253445 |
| MDL Number | MFCD00225631 |
| ChEMBL ID | CHEMBL2436396 |
| Nikkaji Number | J81.000B |
Chemical Synthesis and Reactions
Synthetic Approaches
While the search results don't provide complete synthetic methods specifically for Benzyl beta-D-Arabinopyranoside, the compound is typically synthesized through glycosylation reactions. These reactions generally involve the formation of a glycosidic bond between a protected arabinose derivative and benzyl alcohol under appropriate conditions to ensure beta selectivity.
The synthesis likely involves the preparation of a suitable arabinose donor (such as a glycosyl halide, trichloroacetimidate, or other activated derivative), followed by glycosylation with benzyl alcohol in the presence of an appropriate catalyst or promoter to achieve the desired beta stereochemistry at the anomeric position.
Chemical Reactivity and Modifications
Benzyl beta-D-Arabinopyranoside can undergo various chemical transformations, particularly at its hydroxyl groups. One notable reaction is selective benzoylation, which has been studied for the related L-isomer (Benzyl beta-L-arabinopyranoside) .
According to research on selective benzoylation of the L-isomer, treatment with benzoyl chloride under specific conditions leads to various products with different benzoylation patterns. By controlling reaction conditions, specific hydroxyl groups can be selectively acylated, providing access to a range of derivatives .
These selective modification reactions are valuable for preparing partially protected derivatives that can serve as intermediates in the synthesis of more complex carbohydrate-based structures. The reactivity pattern of the hydroxyl groups in Benzyl beta-D-Arabinopyranoside follows trends observed in similar pentopyranosides, with certain positions showing preferential reactivity based on steric and electronic factors .
Related Compounds and Isomers
Structural Isomers and Related Glycosides
Benzyl beta-D-Arabinopyranoside has several important structural isomers and related glycosides:
Table 4: Related Compounds to Benzyl beta-D-Arabinopyranoside
The L-isomer (Benzyl beta-L-arabinopyranoside) is particularly noteworthy as it appears frequently in the search results . It is the mirror image of the D-isomer, with the same connectivity but opposite stereochemistry. This enantiomeric relationship is important in biological systems, where stereochemistry often determines biological activity and recognition .
Oligosaccharide Derivatives
Benzyl beta-D-Arabinopyranoside serves as a building block for more complex carbohydrate structures. The search results mention the synthesis of related oligosaccharides, including:
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Benzyl beta-D-glucopyranosyl-(1→2)-alpha-L-arabinopyranoside
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Benzyl beta-D-glucopyranosyl-(1→4)-alpha-L-arabinopyranoside
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Benzyl beta-D-glucopyranosyl-(1→2)-3-O-acetyl-4-O-(beta-D-glucopyranosyl)-alpha-L-arabinopyranoside
These more complex structures are related to oat root triterpenoid saponin Avenacin A-1, highlighting the biological relevance of arabinopyranosides in natural product chemistry .
Applications and Research Significance
Synthetic Carbohydrate Chemistry
Benzyl beta-D-Arabinopyranoside serves as an important building block in synthetic carbohydrate chemistry. Its well-defined stereochemistry and selective reactivity make it valuable for preparing more complex oligosaccharides and glycoconjugates. The compound's benzyl group provides protection for the anomeric position while allowing selective modification of other hydroxyl groups .
In particular, the ability to perform selective acylation or benzoylation reactions on specific hydroxyl groups enables the synthesis of partially protected derivatives. These derivatives are crucial intermediates in the preparation of more complex carbohydrate structures with defined substitution patterns .
Natural Product Chemistry
The search results indicate connections between arabinopyranoside derivatives and natural products, specifically mentioning oat root triterpenoid saponin Avenacin A-1 . This suggests that Benzyl beta-D-Arabinopyranoside and its derivatives have relevance in natural product chemistry, potentially serving as synthetic precursors or model compounds for studying biologically active glycosides.
The relationship between synthetic arabinopyranoside derivatives and natural saponins highlights the importance of these compounds in understanding the structure-activity relationships of complex glycosides found in nature .
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